

An In-Depth Technical Guide to the LAH5 Amphipathic Cell-Penetrating Peptide

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Compound of Interest

Compound Name: LAH5

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Abstract: This technical guide provides a comprehensive overview of the **LAH5** peptide, a histidine-rich amphipathic cell-penetrating peptide (CPP) engineered for the efficient intracellular delivery of macromolecules. We delve into its core physicochemical properties, mechanism of action, and its significant applications, particularly in the realm of CRISPR-Cas9 gene editing. This document summarizes key quantitative performance data, details established experimental protocols for its use, and provides visual workflows and pathway diagrams to support researchers, scientists, and drug development professionals in leveraging **LAH5** for advanced therapeutic and research applications.

Core Properties of LAH5

LAH5 is a synthetically designed, 26-amino acid peptide characterized by its amphipathic nature and high content of histidine residues.^{[1][2]} These features are central to its function as a cell-penetrating peptide, enabling it to interact with and traverse cellular membranes to deliver cargo. Its primary sequence and fundamental properties are detailed below.

Property	Value	Reference
Sequence	Lys-Lys-Ala-Leu-Leu-Ala-Leu-Ala-Leu-His-His-Leu-Ala-His-Leu-Ala-His-His-Leu-Ala-Leu-Ala-Leu-Lys-Lys-Ala	[1][3]
Sequence Shortening	KKALLALALHHLAHLAHLALALKKA	[1]
Molecular Formula	C132H224N40O27	[3]
Molecular Weight	2803.44 g/mol	[3]
CAS Number	476169-12-7	[1][3]
Classification	Amphipathic Cell-Penetrating Peptide (CPP)	[1][4]

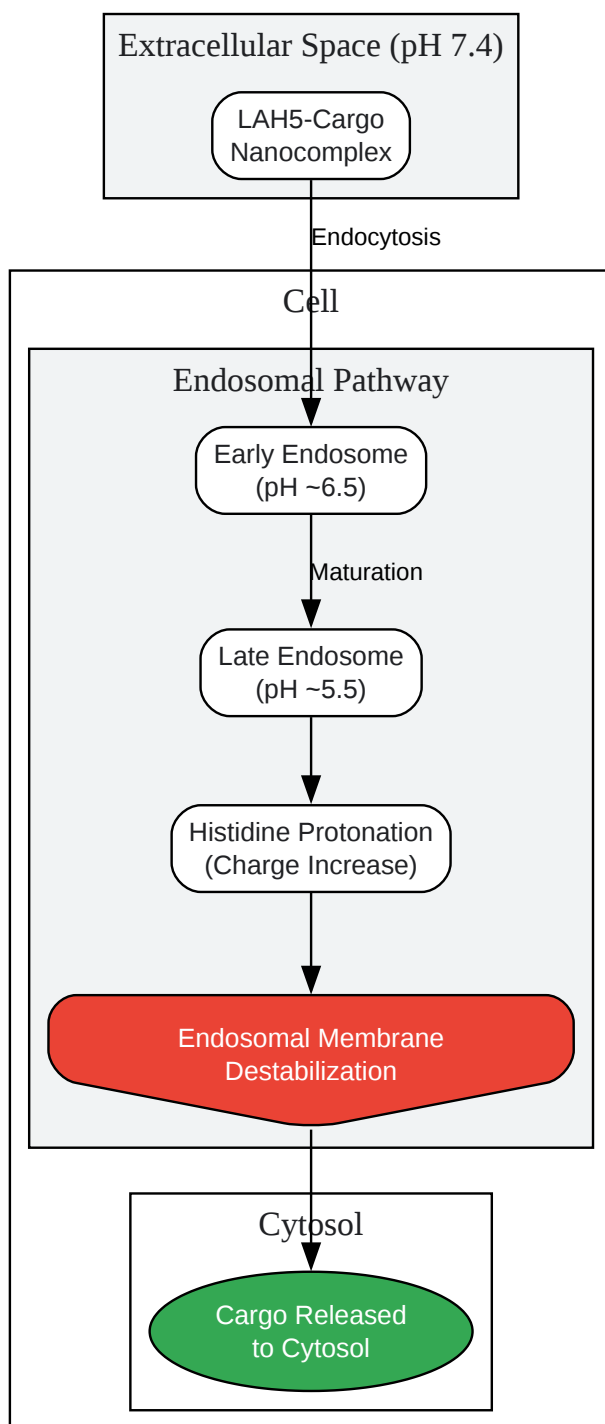
Mechanism of Action

The efficacy of **LAH5** as a delivery vehicle is rooted in a multi-step mechanism involving nanocomplex formation with its cargo, cellular internalization via endocytosis, and a distinct pH-triggered endosomal escape.

2.1 Nanocomplex Formation **LAH5**, which has a net positive charge at neutral pH, forms stable nanocomplexes with negatively charged or large macromolecular cargo such as plasmid DNA (pDNA), Cas9 ribonucleoprotein (RNP), and RNP/single-stranded homology-directed repair (HDR) templates.[4][5][6] This complexation occurs primarily through electrostatic interactions, effectively encapsulating and protecting the cargo.

2.2 Cellular Uptake and pH-Dependent Endosomal Escape The mechanism of cellular entry for CPPs like **LAH5** is generally understood to involve two primary pathways: direct translocation across the plasma membrane or, more commonly, endocytosis.[4][7] Once inside the cell and enclosed within an endosome, the **LAH5** peptide's histidine residues play a critical role. As the endosome matures, its internal environment becomes increasingly acidic (pH drops from ~6.5 to ~5.5). This drop in pH leads to the protonation of the imidazole rings of the histidine residues. This change in charge is believed to induce a conformational change in the peptide, enhancing its interaction with the endosomal membrane and causing membrane

destabilization.[4][8] This disruption of the endosomal membrane facilitates the release of the **LAH5**-cargo nanocomplex into the cytoplasm, allowing the cargo to reach its intracellular target.[4]



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Diagram 1: The cellular uptake and endosomal escape mechanism of **LAH5** nanocomplexes.

Applications in Gene and Drug Delivery

Initially recognized for its ability to deliver DNA into mammalian cells, **LAH5** has recently gained prominence as a highly effective carrier for CRISPR-Cas9 gene-editing components.[\[1\]](#)[\[5\]](#)[\[6\]](#)

3.1 CRISPR-Cas9 RNP Delivery **LAH5** has been successfully used to form nanocomplexes with Cas9 RNP and co-deliver ssDNA templates for homology-directed repair (HDR).[\[5\]](#)[\[9\]](#) This peptide-based system represents a non-viral alternative for gene editing, demonstrating efficient uptake in a variety of cell lines, including primary fibroblasts.[\[5\]](#) The ability to deliver the entire gene-editing machinery as a single complex is a significant advantage for in vitro and ex vivo therapeutic applications.[\[5\]](#)[\[9\]](#)

3.2 Fatty Acid Modification for Enhanced Performance To improve delivery efficiency further, **LAH5** has been modified by conjugating fatty acids, such as oleic acid, to its N-terminus.[\[10\]](#) These lipopeptide variants form smaller, more stable nanocomplexes with Cas9 RNP.[\[10\]](#) The modifications lead to enhanced serum stability, increased membrane disruption capability at low pH, and improved transfection efficacy, culminating in successful in vivo gene editing after intramuscular administration in mouse models.[\[10\]](#)[\[11\]](#)

Quantitative Performance Data

The performance of **LAH5** and its derivatives has been quantified across several key parameters, including nanocomplex size, surface charge, gene-editing efficiency, and cytotoxicity.

Table 2: Physicochemical Properties of **LAH5**-Based Nanocomplexes

Nanocomplex Formulation	Molar Ratio (Cargo:Peptide)	Average Size (nm)	Polydispersity Index (PDI)	Zeta (ζ) Potential (mV)	Reference
Cas9 RNP / LAH5	1:50 to 1:250	200 - 400	N/A	pH-dependent	[5]
Cas9 RNP / Oleic Acid-LAH5	1:150	150 - 160	0.24 - 0.3	+4.4 to +6.1	[10]

| Cas9 RNP:HDR / Oleic Acid-**LAH5** | 1:1:150 | 160 - 185 | 0.27 - 0.28 | +4.3 to +6.6 |[10] |

Table 3: Gene Editing and Membrane Disruption Efficiency

Delivery System	Application	Efficiency	Reference
Cas9 RNP:HDR / LAH5	Gene Correction (in vitro)	>20%	[4]
Cas9 RNP / Oleic Acid- LAH5	Gene Editing (in vivo, muscle)	~7-10%	[10][11]
Cas9 RNP / LAH5	Membrane Disruption (low pH)	~40%	[10]

| Cas9 RNP / Fatty Acid-**LAH5** | Membrane Disruption (low pH) | 64 - 84% |[10] |

Table 4: Cytotoxicity Profile of RNP/**LAH5** Nanocomplexes

RNP: LAH5 Molar Ratio	Cell Viability	Conclusion	Reference
1:50 to 1:500	>80%	No severe toxicity observed	[4][12]

| 1:1000 | ~50% | Severe toxicity observed |[4] |

Key Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of **LAH5** nanocomplexes, as cited in the literature.

5.1 RNP/LAH5** Nanocomplex Formation** This protocol describes the self-assembly of Cas9 RNP and **LAH5** into nanocomplexes for cellular delivery.[4]

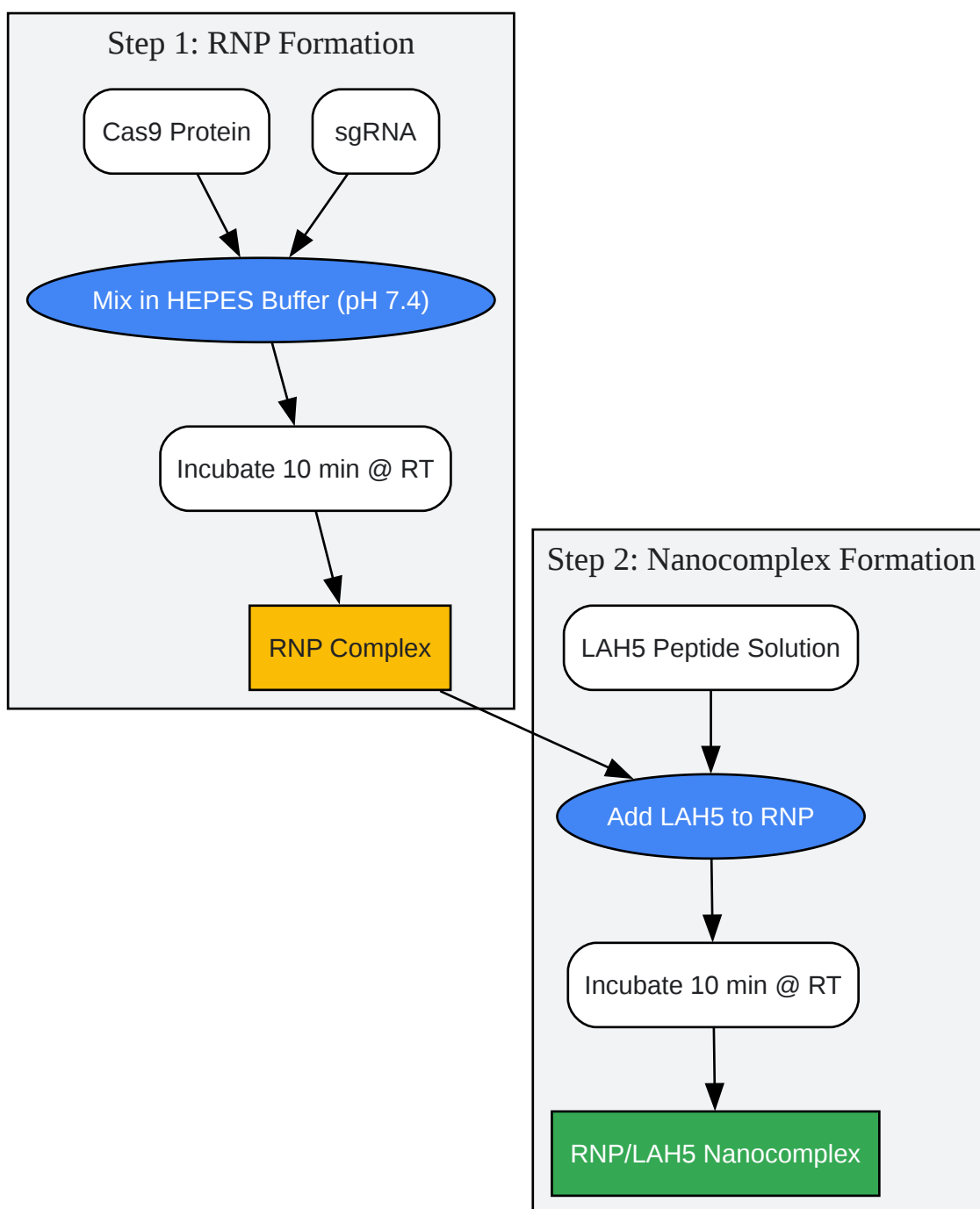
Materials:

- **LAH5** peptide powder

- Nuclease-free water with 0.1% (v/v) acetic acid
- spCas9 protein
- sgRNA
- HEPES buffer (pH 7.4)

Procedure:

- Prepare **LAH5** Stock: Dissolve **LAH5** peptide powder in nuclease-free water containing 0.1% (v/v) acetic acid to a final concentration of 750 μ M.[4]
- Form RNP Complex: In a separate tube, mix equal molar amounts of spCas9 protein and sgRNA (e.g., 0.75 μ M each) in HEPES buffer (pH 7.4). Pipette gently to mix.[4]
- Incubate RNP: Incubate the Cas9/sgRNA mixture for 10 minutes at room temperature to allow for the formation of the ribonucleoprotein (RNP) complex.[4]
- Form Nanocomplex: Add an equal volume of the **LAH5** stock solution (at desired concentrations, e.g., 37.5 μ M to 187.5 μ M) to the pre-formed RNP complex.[4] This will yield final molar ratios of Cas9:sgRNA:**LAH5** ranging from 1:1:50 to 1:1:250.
- Incubate Nanocomplex: Incubate the final mixture for 10 minutes at room temperature to allow for the stable formation of nanocomplexes. The complexes are now ready for cell transfection experiments.[4]



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Diagram 2: Experimental workflow for the formation of RNP/LAH5 nanocomplexes.

5.2 Electrophoretic Mobility Shift Assay (EMSA) EMSA is used to confirm the successful complexation of cargo within the **LAH5** peptide.[5][6] When complexed, the cargo's migration through an agarose gel is retarded and it remains in the loading well.[10]

- Prepare nanocomplexes using fluorescently labeled components (e.g., spCas9-GFP, ATTO 550-labeled sgRNA).[4]
- Load the nanocomplex samples into the wells of an agarose gel.
- Run the gel under standard electrophoresis conditions.
- Visualize the gel using an appropriate imaging system.
- Successful complexation is confirmed by the absence of fluorescent bands migrating down the gel, with fluorescence retained in the loading wells.[10]

5.3 Cytotoxicity Assessment (MTS Assay) This assay evaluates the effect of the nanocomplexes on cell viability.[4]

- Seed cells (e.g., HEK293T) in a 96-well plate to achieve ~50% confluency and incubate for 24 hours.[4]
- Prepare RNP/**LAH5** nanocomplexes at various molar ratios (e.g., 1:50 to 1:1000).[4]
- Add the nanocomplexes to the cells at a final RNP concentration of 20 nM per well in a suitable medium like Opti-MEM.[4]
- Incubate the treated cells for 24 hours.[4]
- Measure cell viability using a commercial MTS assay, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay, following the manufacturer's protocol.[4]

5.4 Nanocomplex Characterization Dynamic Light Scattering (DLS) and Zeta Potential measurements are used to determine the physical characteristics of the formed nanocomplexes.

- Prepare nanocomplexes as described in section 5.1.
- Dilute the samples in an appropriate buffer (e.g., HEPES).
- Use a DLS instrument (e.g., Zetasizer) to measure the average hydrodynamic size and polydispersity index (PDI).

- Use the same instrument to measure the zeta potential, which indicates the surface charge of the particles.
- For pH-sensitivity analysis, perform measurements in buffers of different pH values, such as pH 7.4 and pH 5.4.[4]

Conclusion

The **LAH5** peptide is a versatile and potent tool for intracellular delivery, distinguished by its pH-sensitive mechanism that facilitates efficient endosomal escape. Its demonstrated success in delivering CRISPR-Cas9 RNP for gene editing highlights its significant potential for developing novel therapeutics for genetic disorders.[5][6] Furthermore, the capacity for chemical modification, such as fatty acid conjugation, opens avenues for optimizing its stability and in vivo efficacy, making **LAH5** and its derivatives a promising platform for future advancements in drug delivery and gene therapy.[10][11]

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